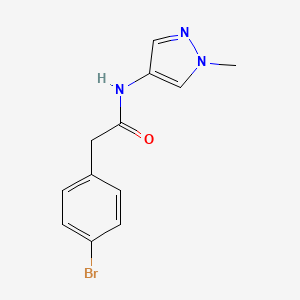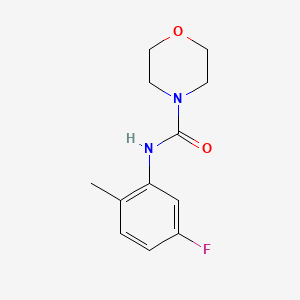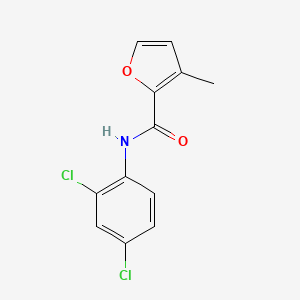![molecular formula C12H11BrN2O3S2 B7539585 N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide, also known as BTA-1, is a chemical compound that has been studied for its potential applications in scientific research. BTA-1 is a sulfonamide derivative that has been shown to have anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide is not fully understood. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and migration, such as MMP-9 and COX-2. N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has been shown to have anticancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide in lab experiments is its ability to inhibit the activity of enzymes involved in cancer cell proliferation and migration. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. However, one limitation of using N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
For N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide research include investigating its potential applications in other inflammatory diseases, such as asthma and multiple sclerosis. Further studies are needed to elucidate the mechanism of action of N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide and to determine its pharmacokinetic and pharmacodynamic properties. Additionally, studies are needed to determine the optimal dosage and administration route of N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide for its potential clinical applications.
Métodos De Síntesis
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl chloride with 4-aminobenzeneacetamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group with the amino group of the acetamide, resulting in the formation of N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation and migration.
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has also been studied for its potential applications in inflammatory diseases. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Propiedades
IUPAC Name |
N-[3-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c1-8(16)14-9-3-2-4-10(7-9)15-20(17,18)12-6-5-11(13)19-12/h2-7,15H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXCMCLCXFFDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
![3-(4-fluorophenyl)-N-[2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7539537.png)



![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)





